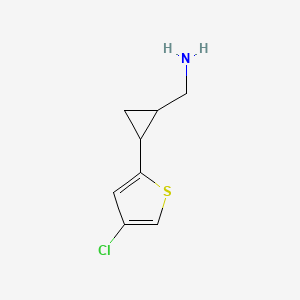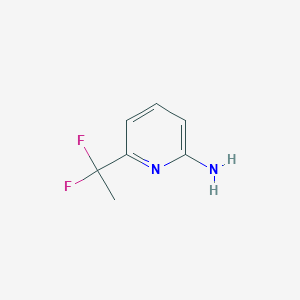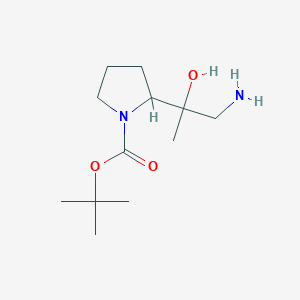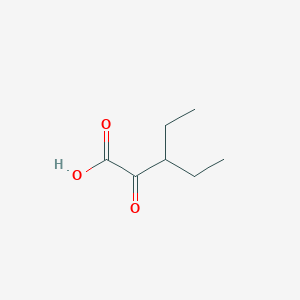![molecular formula C22H24N2O10S2 B13530165 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is a complex organic compound characterized by the presence of nitrophenyl groups and disulfide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate typically involves multiple steps. One common route includes the reaction of 4-nitrophenol with carbonyl chloride to form 4-nitrophenyl chloroformate. This intermediate is then reacted with a disulfide-containing butyl alcohol under basic conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbonate groups can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Urethane or carbonate derivatives.
科学的研究の応用
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate involves its ability to undergo nucleophilic substitution reactions. The nitrophenyl groups act as good leaving groups, facilitating the formation of new covalent bonds with nucleophiles. This property is particularly useful in the formation of stable conjugates with proteins or other biomolecules.
類似化合物との比較
Similar Compounds
4-Nitrophenyl chloroformate: A related compound used as an intermediate in the synthesis of 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate.
4-Nitrophenyl acetate: Another nitrophenyl derivative with similar reactivity but different applications.
Disulfide-containing compounds: Compounds with disulfide linkages that exhibit similar redox properties.
Uniqueness
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is unique due to its combination of nitrophenyl groups and disulfide linkages. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H24N2O10S2 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC名 |
4-[4-(4-nitrophenoxy)carbonyloxybutyldisulfanyl]butyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C22H24N2O10S2/c25-21(33-19-9-5-17(6-10-19)23(27)28)31-13-1-3-15-35-36-16-4-2-14-32-22(26)34-20-11-7-18(8-12-20)24(29)30/h5-12H,1-4,13-16H2 |
InChIキー |
YLOMNDGFMRYDTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCCCSSCCCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)






![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)



